5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid
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Overview
Description
5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a suitable benzoic acid derivative. This can be achieved through metal-mediated stepwise reactions, where the difluoromethyl group is introduced using reagents like ClCF₂H or difluorocarbene .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthesis, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Scientific Research Applications
5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-3-ethoxy-2-methoxybenzoic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity and hydrogen-bonding capabilities, affecting its binding to proteins and other biomolecules. This can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: More lipophilic than thiophenol, with different hydrogen-bonding properties.
Trifluoromethyl derivatives: Often used in pharmaceuticals for their metabolic stability and lipophilicity.
Other benzoic acid derivatives: Varying in their substituents, which can alter their chemical and biological properties
Uniqueness
The presence of both difluoromethyl and ethoxy groups can enhance its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-(difluoromethyl)-3-ethoxy-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-3-17-8-5-6(10(12)13)4-7(11(14)15)9(8)16-2/h4-5,10H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEXCTRZSXTOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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